Gibepyrone D

Description

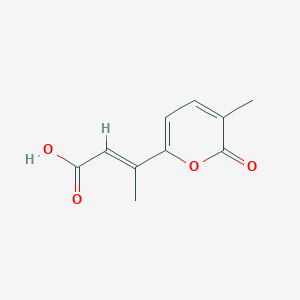

3-Methyl-6-(2-carboxy-1-methylethenyl)-2H-pyran-2-one has been reported in Fusarium fujikuroi with data available.

Structure

3D Structure

Properties

Molecular Formula |

C10H10O4 |

|---|---|

Molecular Weight |

194.18 g/mol |

IUPAC Name |

(E)-3-(5-methyl-6-oxopyran-2-yl)but-2-enoic acid |

InChI |

InChI=1S/C10H10O4/c1-6-3-4-8(14-10(6)13)7(2)5-9(11)12/h3-5H,1-2H3,(H,11,12)/b7-5+ |

InChI Key |

MQNNRPUVAMHCCO-FNORWQNLSA-N |

Isomeric SMILES |

CC1=CC=C(OC1=O)/C(=C/C(=O)O)/C |

Canonical SMILES |

CC1=CC=C(OC1=O)C(=CC(=O)O)C |

Origin of Product |

United States |

Foundational & Exploratory

The Fungal Origins and Biosynthesis of Gibepyrone D: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gibepyrone D is a polyketide-derived natural product originating from various species of the fungal genus Fusarium, including the rice pathogen Fusarium fujikuroi and the endophytic fungi Fusarium oxysporum and Fusarium proliferatum.[1] This technical guide provides a comprehensive overview of the origin of this compound, detailing its biosynthetic pathway, the key enzymes involved, and the experimental methodologies for its isolation and characterization. Quantitative data, including NMR and mass spectrometry, are presented in structured tables. Furthermore, detailed experimental protocols and visual diagrams of the relevant biological and experimental workflows are provided to facilitate a deeper understanding for researchers in natural product chemistry, mycology, and drug discovery.

Introduction

Gibepyrones are a class of 2H-pyran-2-one compounds produced by fungi.[1] this compound is a notable member of this family, derived from its precursor, Gibepyrone A. The biosynthesis of these compounds is of significant interest due to their potential biological activities and the intricate enzymatic machinery involved in their formation. This guide focuses on the elucidation of the origin of this compound, from its genetic underpinnings to its chemical characterization.

Biosynthesis of this compound

The biosynthesis of this compound is a multi-step process that begins with the formation of its precursor, Gibepyrone A, a C10 polyketide.

The Gibepyrone Gene Cluster and Gibepyrone A Synthesis

The core of Gibepyrone A is assembled by a polyketide synthase (PKS), specifically PKS13, which has been designated as Gpy1.[1] This enzyme is encoded within a small gene cluster that also contains a gene for an ATP-binding cassette (ABC) transporter, Gpy2.[1] The Gpy1 synthase catalyzes the condensation of acetyl-CoA and malonyl-CoA units to form the polyketide backbone, which then undergoes cyclization to yield Gibepyrone A.

Conversion of Gibepyrone A to this compound: A Detoxification Pathway

Gibepyrone A has been shown to exhibit some toxicity to the producing fungus itself.[1] To mitigate this, Fusarium species have evolved a detoxification mechanism involving the conversion of Gibepyrone A into its oxidized derivatives, including this compound.[1] This transformation is catalyzed by one or more cytochrome P450 monooxygenases that are not encoded within the gibepyrone gene cluster.[1][2] These enzymes hydroxylate one of the methyl groups of Gibepyrone A, which is subsequently oxidized to a carboxylic acid, yielding this compound.[1]

Quantitative Data for this compound

The structural elucidation of this compound has been accomplished through various spectroscopic techniques. The following tables summarize the key quantitative data.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound

| Position | ¹³C (ppm) | ¹H (ppm, mult., J in Hz) |

| 2 | 164.5 | - |

| 3 | 118.9 | 6.25 (s) |

| 4 | 144.3 | 7.33 (s) |

| 5 | 100.5 | - |

| 6 | 161.7 | - |

| 7 | 137.5 | 6.85 (q, 7.2) |

| 8 | 13.0 | 2.13 (d, 7.2) |

| 9 | 168.3 | - |

| 10 | 14.8 | 2.05 (s) |

Data obtained from Westphal et al., 2018.

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Ion Formula | Calculated m/z | Measured m/z |

| [M+H]⁺ | 195.0601 | 195.0603 |

Data obtained from Westphal et al., 2018.

Experimental Protocols

Isolation and Purification of this compound from Fusarium proliferatum Culture

This protocol is adapted from general methods for the isolation of secondary metabolites from Fusarium species.

-

Fungal Culture: Inoculate Fusarium proliferatum into a suitable liquid medium (e.g., Potato Dextrose Broth) and incubate at 25-28°C for 14-21 days with shaking (150 rpm).

-

Extraction: After incubation, separate the mycelium from the culture broth by filtration. Extract the culture filtrate three times with an equal volume of ethyl acetate. Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Concentration: Remove the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Chromatographic Purification:

-

Subject the crude extract to column chromatography on silica gel, eluting with a gradient of n-hexane and ethyl acetate.

-

Monitor the fractions by thin-layer chromatography (TLC) and combine fractions containing the compound of interest.

-

Further purify the combined fractions using preparative high-performance liquid chromatography (HPLC) with a C18 column and a suitable mobile phase (e.g., a gradient of methanol and water) to yield pure this compound.

-

-

Structure Verification: Confirm the identity and purity of the isolated this compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

In Vitro Enzymatic Conversion of Gibepyrone A to this compound

This hypothetical protocol is based on the known involvement of P450 monooxygenases.

-

Enzyme Preparation:

-

Identify candidate P450 monooxygenase genes from the Fusarium genome that are upregulated in the presence of Gibepyrone A.

-

Clone the candidate genes into an appropriate expression vector (e.g., for expression in E. coli or a fungal host).

-

Express and purify the recombinant P450 monooxygenase and its corresponding cytochrome P450 reductase.

-

-

Enzyme Assay:

-

Prepare a reaction mixture containing the purified P450 monooxygenase, cytochrome P450 reductase, a source of NADPH (e.g., an NADPH regenerating system), and Gibepyrone A in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).

-

Incubate the reaction mixture at an optimal temperature (e.g., 28-30°C) for a defined period.

-

Stop the reaction by adding a quenching solvent like acetonitrile or by heat inactivation.

-

-

Product Analysis:

-

Analyze the reaction mixture by HPLC or LC-MS to detect the formation of this compound.

-

Confirm the identity of the product by comparing its retention time and mass spectrum with an authentic standard of this compound.

-

Visualizations

The following diagrams illustrate the key pathways and workflows described in this guide.

Caption: Biosynthetic pathway of this compound from primary metabolites.

Caption: Experimental workflow for the isolation and characterization of this compound.

Caption: Generalized catalytic cycle of P450 monooxygenase in the conversion of Gibepyrone A to this compound.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Discovery and Isolation of Gibepyrone D

This guide provides a comprehensive overview of the discovery, biosynthesis, and isolation of this compound, a polyketide metabolite produced by various species of the fungus Fusarium.

Introduction

This compound is a member of the gibepyrone family of α-pyrone compounds, which were first isolated from the rice pathogenic fungus Fusarium fujikuroi. These compounds are of interest due to their potential biological activities. This compound is an oxidized derivative of Gibepyrone A and its production is considered part of a detoxification pathway in the producing fungus. It has been identified in cultures of endophytic isolates of Fusarium oxysporum and Fusarium proliferatum.

Biosynthesis of this compound

The biosynthesis of this compound is initiated from the precursor Gibepyrone A, which is synthesized by a polyketide synthase (PKS) encoded by the GPY1 gene.[1] Gibepyrone A is then converted to this compound through oxidation reactions catalyzed by cluster-independent cytochrome P450 monooxygenases.[1][2][3] This conversion is believed to be a detoxification mechanism, as Gibepyrone A exhibits moderate toxicity to the producing fungus.[2]

Genetic Regulation of Gibepyrone Biosynthesis

The expression of the gibepyrone biosynthetic gene cluster is regulated by a network of global regulators. The velvet complex, consisting of the proteins Vel1, Vel2, and Lae1, acts as a repressor of gene expression.[1][3] Conversely, the transcription factor Sge1 positively regulates gibepyrone biosynthesis.[1][3]

Experimental Protocols

The following sections detail the methodologies for the cultivation of Fusarium species and the subsequent isolation and purification of this compound.

Fungal Cultivation for this compound Production

Materials:

-

Fusarium proliferatum or Fusarium oxysporum culture

-

Potato Dextrose Agar (PDA) plates

-

Darken medium

-

ICI (Imperial Chemical Industries) medium

-

Glutamine

-

Erlenmeyer flasks (300 mL)

-

Rotary shaker

-

Sterile water

Procedure:

-

Fungal Activation: Inoculate the Fusarium strain onto PDA plates and incubate at 28°C for 5-7 days until sufficient mycelial growth is observed.

-

Pre-culture: Inoculate a 300 mL Erlenmeyer flask containing 100 mL of Darken medium with a small agar plug of the activated fungus. Incubate at 28°C on a rotary shaker at 180 rpm for 3 days in the dark.

-

Main Culture: Transfer 500 µL of the pre-culture into a 300 mL Erlenmeyer flask containing 100 mL of ICI medium supplemented with 6 mM glutamine as the sole nitrogen source.

-

Incubation: Incubate the main culture at 28°C on a rotary shaker at 180 rpm for 7 days in the dark to allow for the production of this compound.

Extraction of this compound from Fungal Culture

Materials:

-

Fungal culture from step 3.1

-

Liquid nitrogen

-

Mortar and pestle or grinder

-

Ethyl acetate

-

Centrifuge

-

Rotary evaporator

-

Methanol

Procedure:

-

Mycelium Harvesting: Separate the fungal mycelium from the culture broth by centrifugation.

-

Mycelium Lysis: Freeze-dry the harvested mycelium and grind it into a fine powder using a mortar and pestle with liquid nitrogen.

-

Solvent Extraction: Resuspend the powdered mycelium in ethyl acetate and stir for several hours at room temperature. Repeat this step three times to ensure complete extraction.

-

Culture Broth Extraction: Extract the culture supernatant separately with an equal volume of ethyl acetate three times.

-

Combine and Concentrate: Combine all ethyl acetate extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

-

Sample Preparation: Dissolve the crude extract in a small volume of methanol for subsequent analysis and purification.

Isolation and Purification of this compound by HPLC

Materials:

-

Crude extract from step 3.2

-

Preparative High-Performance Liquid Chromatography (HPLC) system

-

C18 reverse-phase preparative HPLC column

-

Acetonitrile (ACN)

-

Water with 0.1% formic acid

-

Fraction collector

Procedure:

-

Column Equilibration: Equilibrate the preparative C18 HPLC column with a mobile phase of 10% acetonitrile in water (with 0.1% formic acid).

-

Sample Injection: Inject the dissolved crude extract onto the column.

-

Gradient Elution: Elute the compounds using a linear gradient of acetonitrile from 10% to 90% over 40 minutes at a flow rate of 5 mL/min.

-

Fraction Collection: Collect fractions based on the UV chromatogram, monitoring at a wavelength of 254 nm.

-

Purity Analysis: Analyze the collected fractions containing the peak corresponding to this compound for purity using an analytical HPLC-UV/MS system.

-

Drying: Combine the pure fractions and remove the solvent under reduced pressure to obtain pure this compound.

Data Presentation

Spectroscopic Data for this compound

The structure of this compound is confirmed through Nuclear Magnetic Resonance (NMR) spectroscopy.

| Proton | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

| H-4 | 7.15 | d | 6.0 |

| H-5 | 6.20 | d | 6.0 |

| H-7 | 6.05 | q | 7.0 |

| H-8 | 4.30 | s | |

| H-10 | 1.85 | d | 7.0 |

Note: The ¹H-NMR data is based on published literature and may vary slightly depending on the solvent and instrument used.

Visualizations

Biosynthetic Pathway of this compound

Caption: Biosynthesis of this compound from Gibepyrone A.

Regulatory Pathway of Gibepyrone Biosynthesis

Caption: Regulation of the GPY1 gene in Gibepyrone biosynthesis.

Experimental Workflow for this compound Isolation

Caption: Workflow for the isolation of this compound.

References

The Gibepyrone D Biosynthesis Pathway in Fusarium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the Gibepyrone D biosynthetic pathway in fungi of the Fusarium genus. It covers the core genetic and enzymatic components, regulatory networks, and key experimental methodologies used to elucidate this pathway, presenting a valuable resource for research and development in natural product chemistry and drug discovery.

Executive Summary

Gibepyrones are a class of 2H-pyran-2-one polyketides produced by various Fusarium species, including the rice pathogen Fusarium fujikuroi and the cereal pathogen Fusarium graminearum. While initially identified over two decades ago, the molecular basis of their biosynthesis has only recently been uncovered. This guide details the synthesis of this compound, a derivative of the parent compound Gibepyrone A, highlighting the key enzymatic steps and the complex regulatory mechanisms that govern its production. The pathway involves a core polyketide synthase and subsequent modifications by cluster-independent enzymes, suggesting a potential detoxification role for these molecules within the fungus.

The Core Biosynthetic Pathway

The biosynthesis of this compound originates from the formation of its precursor, Gibepyrone A. This process is initiated by a polyketide synthase (PKS) that catalyzes the condensation of acetyl-CoA and malonyl-CoA units.

From Precursors to Gibepyrone A

Feeding experiments with isotopically labeled precursors have confirmed the polyketide origin of the gibepyrone scaffold.[1][2] The key enzyme responsible for the synthesis of Gibepyrone A is a polyketide synthase, identified as PKS13 (designated Gpy1) in F. fujikuroi and PKS8 in F. graminearum.[1][3] This enzyme catalyzes the condensation of one acetyl-CoA starter unit with three malonyl-CoA extender units.[4] During this process, two C-methylation steps occur, with S-adenosyl methionine (SAM) serving as the methyl group donor.[4] The final step is an intramolecular cyclization that releases the Gibepyrone A molecule.[4]

The Gibepyrone Gene Cluster

In F. fujikuroi, the gene encoding the core PKS, GPY1 (FFUJ_12020), is located in a small gene cluster.[1] This cluster also contains a gene encoding an ATP-binding cassette (ABC) transporter, designated GPY2 (FFUJ_12021).[1][2] Interestingly, in F. graminearum, the homologous PKS8 gene appears to be a stand-alone gene, lacking an associated transporter in its immediate genomic vicinity.[3]

Conversion of Gibepyrone A to this compound

This compound is not directly produced by the gene cluster. Instead, it is an oxidized derivative of Gibepyrone A.[1][5] This conversion is catalyzed by one or more cytochrome P450 monooxygenases that are not encoded within the gibepyrone gene cluster.[1][2][5] The activity of these P450 enzymes is dependent on a cytochrome P450 reductase (CPR).[1][5] This spatial separation of the core synthase and the modifying enzymes suggests that the production of this compound may serve as a detoxification mechanism, converting the moderately toxic Gibepyrone A into a less harmful derivative.[3][5]

The proposed biosynthetic pathway is visualized in the diagram below.

Caption: Core biosynthetic pathway of this compound from primary metabolites.

Regulation of Gibepyrone Biosynthesis

The production of gibepyrones is tightly controlled by a network of regulatory proteins, indicating its importance in the fungal secondary metabolism.

Positive and Negative Regulators

In F. fujikuroi, the biosynthesis of Gibepyrone A is positively regulated by Sge1 , a master regulator of secondary metabolism.[1][2] Conversely, the expression of the GPY genes is strictly repressed by members of the fungus-specific Velvet complex (Vel1, Vel2, and Lae1) .[1][2] Deletion of the genes encoding these repressive proteins leads to an increase in Gibepyrone A production.[1]

The Role of the Gpy2 Transporter

The ABC transporter Gpy2, encoded within the gene cluster, plays an unexpected regulatory role.[1] While it has a minor impact on the efflux of Gibepyrone A from the cell, its primary function appears to be the repression of GPY1 gene expression.[1][2] Consequently, deletion of gpy2 results in the upregulation of GPY1 and a significant increase in both intracellular and extracellular concentrations of Gibepyrone A.[1]

The regulatory network is depicted in the following diagram.

Caption: Key regulators influencing Gibepyrone A biosynthesis in F. fujikuroi.

Quantitative Data Summary

The following tables summarize the relative production of Gibepyrone A and this compound in various mutant strains of F. fujikuroi compared to the wild-type (WT) strain. These data are compiled from studies involving gene deletions and are crucial for understanding the functional roles of the implicated genes.

Table 1: Relative Gibepyrone A Production in F. fujikuroi Mutants

| Strain | Genetic Modification | Relative Gibepyrone A Production (% of WT) | Reference |

| Δgpy1 | Deletion of PKS gene | 0% | [1] |

| GPY1C | Complementation of Δgpy1 | Restored to WT levels | [1] |

| Δgpy2 | Deletion of ABC transporter gene | > 100% (Enhanced) | [1] |

| Δvel1 | Deletion of Velvet complex component | Elevated | [1] |

| Δvel2 | Deletion of Velvet complex component | Elevated | [1] |

| Δlae1 | Deletion of Velvet complex component | Elevated | [1] |

| Δsge1 | Deletion of positive regulator | Down-regulated | [1] |

Table 2: Relative Gibepyrone B and D Production in F. fujikuroi Mutants

| Strain | Genetic Modification | Relative Gibepyrone B & D Production | Reference |

| Δgpy1 | Deletion of PKS gene | Absent | [1] |

| OE::GPY1 | Overexpression of PKS gene | Increased amounts | [1] |

| Δcpr | Deletion of cytochrome P450 reductase | Absent | [1] |

Experimental Protocols

The elucidation of the this compound pathway has relied on a combination of genetic, analytical, and biochemical techniques. This section provides an overview of the key experimental methodologies employed.

Fungal Strains and Culture Conditions

-

Strains: Fusarium fujikuroi IMI58289 and its mutant derivatives are commonly used.

-

Culture Media: For secondary metabolite production, cultures are typically grown in a defined liquid medium, such as ICI (Imperial Chemical Industries) medium, supplemented with a specific nitrogen source (e.g., 6 mM glutamine) to induce gibepyrone synthesis.[6][7]

-

Growth Conditions: Cultures are generally incubated for 5-7 days at approximately 28-30°C in the dark with shaking.

Gene Deletion and Complementation

Targeted gene deletion is a fundamental technique for functional analysis.

-

Construct Generation: Deletion constructs are created using fusion PCR or in-yeast recombination.[8][9] These constructs typically consist of a selectable marker gene (e.g., hygromycin B resistance cassette, hph) flanked by the 5' and 3' untranslated regions (UTRs) of the target gene.

-

Transformation: Protoplasts are generated from fungal mycelium and transformed with the deletion construct, often using a PEG-mediated method.[9][10]

-

Selection and Verification: Transformants are selected on a medium containing the appropriate antibiotic. Homologous recombination events resulting in gene replacement are verified by diagnostic PCR and Southern blotting.

-

Complementation: To confirm that the observed phenotype is due to the specific gene deletion, the wild-type gene is reintroduced into the deletion mutant (in loco complementation).

The general workflow for gene deletion is illustrated below.

References

- 1. Gibepyrone Biosynthesis in the Rice Pathogen Fusarium fujikuroi Is Facilitated by a Small Polyketide Synthase Gene Cluster - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Gibepyrone Biosynthesis in the Rice Pathogen Fusarium fujikuroi Is Facilitated by a Small Polyketide Synthase Gene Cluster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Biosynthesis of Fusapyrone Depends on the H3K9 Methyltransferase, FmKmt1, in Fusarium mangiferae - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Biosynthesis of Fusapyrone Depends on the H3K9 Methyltransferase, FmKmt1, in Fusarium mangiferae [frontiersin.org]

- 8. Heterologous expression of intact biosynthetic gene clusters in Fusarium graminearum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Investigating Fungal Biosynthetic Pathways Using Heterologous Gene Expression: Fusarium sp. as a Heterologous Host | Springer Nature Experiments [experiments.springernature.com]

Unraveling the Molecular Architecture of Gibepyrone D: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure elucidation of Gibepyrone D, a polyketide metabolite produced by various species of the fungus Fusarium. This document details the biosynthetic origin, summarizes the key spectroscopic data, and outlines the experimental methodologies integral to its structural determination.

Introduction

This compound is a member of the α-pyrone class of secondary metabolites, which are of significant interest due to their diverse biological activities. It is biosynthetically derived from its precursor, Gibepyrone A, through an oxidation process. Understanding the precise chemical structure of this compound is fundamental for elucidating its bioactivity, mechanism of action, and potential applications in drug development.

Biosynthetic Pathway

The biosynthesis of this compound is intrinsically linked to that of Gibepyrone A. The core polyketide backbone of Gibepyrone A is assembled by a polyketide synthase (PKS). Subsequently, Gibepyrone A undergoes oxidation to yield this compound. This transformation is catalyzed by cluster-independent cytochrome P450 monooxygenases, a common mechanism for functionalizing secondary metabolites in fungi.[1][2][3] This biosynthetic relationship provides the foundational hypothesis for the core chemical scaffold of this compound.

Caption: Biosynthetic conversion of Gibepyrone A to this compound.

Chemical Structure Elucidation

The definitive structure of this compound was elucidated through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound (600 MHz) [4]

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 4 | 7.25 | d | 5.8 |

| 5 | 6.25 | d | 5.8 |

| 7 | 6.55 | q | 7.2 |

| 8 | 4.30 | s | - |

| 10 | 1.85 | d | 7.2 |

| 11 | 2.10 | s | - |

Note: The data presented is based on the available information from the cited source. A complete dataset including all proton assignments would be required for a full de novo elucidation.

At the time of this writing, a comprehensive, publicly available dataset for the ¹³C NMR of this compound could not be located in the searched resources. The elucidation would typically proceed by comparison with the ¹³C NMR data of Gibepyrone A and related α-pyrone compounds, alongside 2D NMR experiments such as HSQC and HMBC to assign carbon resonances.

Table 2: High-Resolution Mass Spectrometry (HRMS) Data for this compound

| Ionization Mode | Mass-to-Charge Ratio (m/z) | Molecular Formula | Note |

| ESI+ | [M+H]⁺ | C₁₀H₁₁O₄ | Predicted based on the structure of this compound, which has an additional oxygen and one less hydrogen atom compared to Gibepyrone A (C₁₀H₁₂O₂). |

Note: While specific experimental HRMS data for this compound was not found in the initial searches, the molecular formula can be inferred from its biosynthetic relationship to Gibepyrone A. The experimental protocol would involve obtaining the exact mass to confirm the elemental composition.

Key Experimental Protocols

The structural elucidation of this compound involves a series of systematic experimental procedures.

-

Fungal Culture: Fusarium species known to produce gibepyrones are cultured in a suitable liquid or solid medium under conditions optimized for secondary metabolite production.

-

Extraction: The fungal biomass and/or culture broth are extracted with an organic solvent, typically ethyl acetate or methanol, to isolate the crude mixture of metabolites.

-

Chromatographic Separation: The crude extract is subjected to a series of chromatographic techniques to purify this compound. This multi-step process often includes:

-

Column Chromatography: Initial separation on silica gel or other stationary phases using a gradient of solvents with increasing polarity.

-

High-Performance Liquid Chromatography (HPLC): Further purification using a reversed-phase (e.g., C18) or normal-phase column to achieve high purity of the target compound.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1D NMR (¹H and ¹³C): The purified compound is dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD) and subjected to ¹H and ¹³C NMR analysis to determine the chemical environment of each proton and carbon atom.

-

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between atoms.

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is essential for assembling the molecular fragments.

-

-

-

Mass Spectrometry (MS):

-

High-Resolution Mass Spectrometry (HRMS): Performed using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a high-resolution mass analyzer (e.g., TOF, Orbitrap) to determine the accurate mass and elemental composition of the molecule.

-

Tandem Mass Spectrometry (MS/MS): The parent ion is fragmented, and the resulting fragmentation pattern provides valuable information about the substructures of the molecule.

-

Logical Workflow for Structure Elucidation

The process of elucidating the structure of this compound follows a logical progression from initial hypothesis to final confirmation.

Caption: Workflow for the chemical structure elucidation of this compound.

Conclusion

The chemical structure of this compound has been established through a combination of biosynthetic reasoning and detailed spectroscopic analysis. While the provided data offers a solid foundation, a complete de novo structure elucidation would necessitate a full set of 1D and 2D NMR data, along with detailed HRMS and MS/MS fragmentation analysis. This technical guide serves as a core resource for researchers and professionals in understanding the fundamental principles and methodologies applied in the structural characterization of novel natural products like this compound.

References

- 1. Gibepyrone Biosynthesis in the Rice Pathogen Fusarium fujikuroi Is Facilitated by a Small Polyketide Synthase Gene Cluster - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Gibepyrone Biosynthesis in the Rice Pathogen Fusarium fujikuroi Is Facilitated by a Small Polyketide Synthase Gene Cluster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Gibepyrone D in Fungi: A Technical Guide on its Core Biological Function and Regulatory Network

Executive Summary

Gibepyrone D is a polyketide-derived secondary metabolite found in several species of the fungal genus Fusarium. While its precursor, Gibepyrone A, exhibits moderate antimicrobial and autotoxic properties, the primary biological role of this compound appears to be as a product of a detoxification process. Fungi convert the more toxic Gibepyrone A into its oxidized derivatives, including this compound, through the action of cytochrome P450 monooxygenases. This conversion is crucial for the producing organism's self-protection. The biosynthesis of the gibepyrone backbone is orchestrated by a small polyketide synthase gene cluster, which is itself subject to complex regulation by global secondary metabolism regulators like the Velvet complex and Sge1. This guide provides an in-depth analysis of the biosynthesis, regulation, and biological functions of this compound, presenting quantitative data, detailed experimental protocols, and pathway visualizations to support further research and development.

Introduction to this compound

Gibepyrones are a class of α-pyrone compounds isolated from fungi, most notably the rice pathogen Fusarium fujikuroi.[1] this compound is an oxidized derivative of Gibepyrone A, the primary product of the gibepyrone biosynthetic pathway.[2] While several gibepyrone derivatives exist (A, B, C, D, E, F), this compound is specifically formed through enzymatic oxidation.[2][3] This compound has been identified in cultures of F. fujikuroi, F. graminearum, and endophytic isolates of F. oxysporum and F. proliferatum.[1][2] Understanding the biological role of this compound is intrinsically linked to the function and regulation of its precursor, Gibepyrone A, and centers on a sophisticated mechanism of fungal self-preservation.

Biosynthesis of this compound

The formation of this compound is a two-stage process involving a core polyketide synthase (PKS) and subsequent modifying enzymes.

The Gibepyrone Gene Cluster and Gibepyrone A Synthesis

The backbone of the molecule, Gibepyrone A, originates from a polyketide pathway.[2] In F. fujikuroi, this process is facilitated by a small gene cluster containing two key genes:

-

gpy1 (PKS13): Encodes a polyketide synthase responsible for condensing acetate units to form the Gibepyrone A structure.[2][3]

-

gpy2 : Encodes an ATP-binding cassette (ABC) transporter. While having a minor role in efflux, Gpy2 primarily functions as a transcriptional repressor of gpy1.[2][3]

Conversion of Gibepyrone A to this compound

Gibepyrone A is subsequently converted into Gibepyrones B and D. This critical step is not performed by enzymes within the gpy cluster. Instead, the oxidation is catalyzed by cluster-independent, CPR-dependent P450 monooxygenases .[1][2][3] This enzymatic conversion is hypothesized to be a detoxification step, transforming the more toxic Gibepyrone A into a less harmful derivative.[4]

Caption: Biosynthetic pathway of this compound from its polyketide precursor.

Regulation of Gibepyrone Biosynthesis

The production of gibepyrones is tightly controlled at the transcriptional level by both fungus-specific global regulators and environmental cues.

Genetic Regulatory Network

The expression of the core biosynthetic gene, gpy1, is influenced by a network of activators and repressors:

-

Negative Regulation: The Velvet complex , comprising Vel1 and Vel2, along with the global regulator Lae1 , strictly represses the expression of the gpy gene cluster.[1][2][3] As mentioned, the ABC transporter Gpy2 also acts to repress gpy1 expression.[3]

-

Positive Regulation: Sge1 , a master regulator of secondary metabolism in F. fujikuroi, acts as a positive regulator, promoting gibepyrone biosynthesis.[2][3]

Environmental and Nutritional Cues

-

Nitrogen: Gibepyrone A production is induced by the presence of nitrogen, in contrast to other secondary metabolites in F. fujikuroi like gibberellins and bikaverin, which are produced under nitrogen starvation.[5]

-

Light: Exposure to red light has been observed to cause a modest but significant increase in the production of this compound in Fusarium graminearum.[1][6]

Caption: Genetic regulation of the core gibepyrone biosynthetic gene gpy1.

Core Biological Function: A Detoxification Mechanism

The primary biological function attributed to the conversion of Gibepyrone A to this compound is self-protection for the producing fungus.

Autotoxicity of Gibepyrone A

Studies have demonstrated that Gibepyrone A is toxic to F. fujikuroi.[2] Plate-based assays show significant inhibition of fungal growth in the presence of its own metabolite, indicating a strong selective pressure to mitigate this toxicity.[2]

| Compound | Concentration (µg/mL) | Effect on F. fujikuroi Colony Diameter | Reference |

| Gibepyrone A | 100 | ~50% reduction | [2] |

| Gibepyrone A | 200 | ~85% reduction | [2] |

| Table 1: Autotoxicity of Gibepyrone A against its producing organism, Fusarium fujikuroi. |

Role of P450 Monooxygenases in Detoxification

The enzymatic conversion of Gibepyrone A to the less toxic this compound is a classic detoxification strategy. By employing non-cluster P450 enzymes for this modification, the fungus can neutralize the toxic precursor, allowing for its continued production without self-harm.[2][4] This suggests that the measured output of this compound in fungal cultures is an indicator of an active self-protection mechanism.

Secondary Biological Activities

While detoxification is the primary role, gibepyrones also exhibit moderate antimicrobial properties, which may contribute to the fungus's ecological competitiveness.

Antimicrobial and Antifungal Properties

Gibepyrones A and B have demonstrated inhibitory activity against both Gram-positive bacteria and yeasts.[2] While specific quantitative data for this compound's antimicrobial activity is less defined in the literature, it is part of a class of compounds with established bioactive potential.[1][4] Gibepyrones have also been noted as potent nematode-antagonistic compounds.[1][4]

| Compound | Test Organism | Activity Type | Minimal Inhibitory Concentration (MIC) | Reference |

| Gibepyrone A | Bacillus subtilis | Antibacterial | 100–200 µg/mL | [2] |

| Gibepyrone A | Staphylococcus aureus | Antibacterial | 100–200 µg/mL | [2] |

| Gibepyrone A | Saccharomyces cerevisiae | Antifungal (Yeast) | 100–200 µg/mL | [2] |

| Gibepyrone A | Candida albicans | Antifungal (Yeast) | 100–200 µg/mL | [2] |

| Gibepyrone B | Staphylococcus aureus | Antibacterial | 100–200 µg/mL | [2] |

| Gibepyrone B | Saccharomyces cerevisiae | Antifungal (Yeast) | 100–200 µg/mL | [2] |

| Table 2: Documented antimicrobial activities of Gibepyrone A and B. |

Key Experimental Protocols

The characterization of this compound's function relies on a combination of genetic, analytical, and microbiological techniques.

Protocol: Fungal Culture and Metabolite Extraction

-

Pre-culture: Inoculate fungal mycelia into 100 mL of a suitable liquid medium (e.g., Darken medium) and incubate for 3 days at 30°C with shaking (180 rpm).[7]

-

Main Culture: Transfer a small volume (e.g., 0.5 mL) of the pre-culture into a secondary metabolite production medium, such as ICI medium supplemented with a specific nitrogen source (e.g., 60 mM glutamine to induce gibepyrone production).[7]

-

Incubation: Incubate the main culture for 7 days at 30°C with shaking (180 rpm).

-

Extraction: Separate the mycelia from the culture filtrate by filtration. Extract the filtrate three times with an equal volume of ethyl acetate. Combine the organic phases and evaporate to dryness under reduced pressure.

-

Analysis: Resuspend the dried extract in methanol for analysis by High-Performance Liquid Chromatography (HPLC) or LC-Mass Spectrometry (LC-MS) to identify and quantify this compound.

Protocol: Gene Deletion via Protoplast Transformation

This protocol describes a standard method for creating targeted gene knockouts (e.g., a Δgpy1 mutant) in filamentous fungi.

-

Construct Generation: Create a deletion construct using a split-marker approach. Amplify ~1 kb fragments of the 5' and 3' flanking regions of the target gene. Fuse these fragments to the 5' and 3' ends of a selectable marker gene (e.g., hygromycin B resistance, hph), respectively, in two separate PCR reactions.

-

Protoplast Formation: Grow the fungus in a liquid medium. Harvest young mycelia and incubate in an osmotic buffer (e.g., 0.7 M KCl) containing cell wall-degrading enzymes (e.g., lysing enzymes from Trichoderma harzianum, driselase).

-

Transformation: Gently mix the purified protoplasts with the two split-marker PCR products. Add a PEG-calcium solution to induce DNA uptake.

-

Regeneration and Selection: Plate the transformation mixture onto a regenerative agar medium containing an osmotic stabilizer and the appropriate selective agent (e.g., hygromycin B). Incubate until transformants appear.

-

Verification: Isolate genomic DNA from putative transformants. Confirm homologous recombination and gene replacement via diagnostic PCR and Southern blot analysis.

Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

-

Inoculum Preparation: Grow the test fungus (e.g., Candida albicans) on agar plates. Prepare a spore or cell suspension in sterile saline and adjust the concentration to a standard density (e.g., 1-5 x 10^5 cells/mL).

-

Compound Dilution: Prepare a 2-fold serial dilution of purified this compound in a 96-well microtiter plate using a suitable broth medium (e.g., RPMI-1640). The final concentration range should bracket the expected MIC (e.g., 512 µg/mL to 1 µg/mL).

-

Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a positive control (no drug) and a negative control (no inoculum).

-

Incubation: Incubate the plate at 35°C for 24-48 hours.

-

MIC Determination: The Minimal Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that causes complete visual inhibition of growth.

Caption: A typical experimental workflow to validate the function of a biosynthetic gene.

Conclusion and Future Directions

The biological function of this compound in fungi is primarily as a detoxified derivative of the autotoxic precursor, Gibepyrone A. Its formation, mediated by non-cluster P450 monooxygenases, is a key self-preservation mechanism. The biosynthesis of its precursor is intricately regulated by a network of global regulators sensitive to environmental cues.

For researchers and drug development professionals, this system presents several points of interest:

-

Antifungal Targets: The enzymes involved in the gibepyrone pathway, particularly the PKS Gpy1, could be explored as potential targets for novel antifungal agents.

-

Detoxification Mechanisms: The P450 enzymes responsible for converting Gibepyrone A to D are examples of fungal drug resistance and detoxification pathways, which are of high interest in overcoming resistance to clinical and agricultural fungicides.

-

Bioactive Potential: While the antimicrobial activity of this compound itself requires further characterization, its precursor and related compounds show moderate bioactivity that could be explored through synthetic modification to enhance potency.

Future research should focus on identifying the specific P450 monooxygenases responsible for this compound formation and elucidating their substrate specificity. Furthermore, a comprehensive screening of this compound against a wider panel of microbial and eukaryotic cell lines is needed to fully define its bioactivity spectrum.

References

- 1. researchgate.net [researchgate.net]

- 2. Gibepyrone Biosynthesis in the Rice Pathogen Fusarium fujikuroi Is Facilitated by a Small Polyketide Synthase Gene Cluster - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Gibepyrone Biosynthesis in the Rice Pathogen Fusarium fujikuroi Is Facilitated by a Small Polyketide Synthase Gene Cluster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Three Genes Involved in Different Signaling Pathways, carS, wcoA, and acyA, Participate in the Regulation of Fusarin Biosynthesis in Fusarium fujikuroi [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Biosynthesis of Fusapyrone Depends on the H3K9 Methyltransferase, FmKmt1, in Fusarium mangiferae [frontiersin.org]

The Occurrence and Biosynthesis of Gibepyrone D in Fusarium Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gibepyrone D, a polyketide metabolite, has been identified as a natural product of several species within the fungal genus Fusarium. This technical guide provides an in-depth overview of the natural occurrence, biosynthesis, and experimental methodologies related to this compound in Fusarium. Quantitative data from published studies are summarized, and detailed experimental protocols are outlined to facilitate further research. Additionally, key biological pathways and experimental workflows are visualized to provide a clear understanding of the underlying processes. This document is intended to serve as a comprehensive resource for researchers and professionals in mycology, natural product chemistry, and drug development.

Natural Occurrence of this compound in Fusarium Species

This compound has been identified in cultures of various endophytic Fusarium species. Notably, its presence has been confirmed in Fusarium oxysporum and Fusarium proliferatum[1][2]. It is a derivative of Gibepyrone A, another secondary metabolite produced by several Fusarium species, including Fusarium fujikuroi, Fusarium keratoplasticum, and Fusarium petroliphilum[1][2]. The conversion of Gibepyrone A to this compound is considered a detoxification mechanism for the fungus[1][2][3].

Table 1: Quantitative Production of this compound and Related Metabolites in Fusarium Species

| Fusarium Species | Strain | Metabolite | Production Conditions | Yield/Detection | Analytical Method | Reference |

| F. fujikuroi | IMI58289 (WT) | This compound | Liquid ICI medium with 6 mM glutamine, 7 days | Detected | HPLC-HRMS | [1] |

| F. fujikuroi | OE::GPY1 | This compound | Liquid ICI medium with 6 mM glutamine, 7 days | Increased amounts compared to WT | HPLC-HRMS | [1] |

| F. fujikuroi | Δgpy1 | This compound | Liquid ICI medium with 6 mM glutamine, 7 days | Not detected | HPLC-HRMS | [1] |

| F. fujikuroi | Δcpr | This compound | Liquid ICI medium with 6 mM glutamine, 7 days | Not detected | HPLC-HRMS | [1] |

| F. oxysporum | Endophytic isolate | This compound | Not specified | Detected | Not specified | [1][2] |

| F. proliferatum | Endophytic isolate | This compound | Not specified | Detected | Not specified | [1][2] |

| F. mangiferae | Not specified | This compound | Various culture conditions (ICI with glutamine or NaNO₃) | Not detected | HPLC-MS | [4][5] |

| F. graminearum | Not specified | This compound | Not specified | Likely end-product | Not specified | [6] |

Biosynthesis and Regulation of this compound

This compound is not directly synthesized by a dedicated gene cluster but is rather a modification of the precursor Gibepyrone A. The biosynthesis of Gibepyrone A is initiated by a polyketide synthase (PKS), Gpy1[1][3]. The subsequent conversion of Gibepyrone A to Gibepyrones B and then to this compound is catalyzed by cluster-independent P450 monooxygenases[1][2][3][6]. This enzymatic transformation is considered a detoxification step, as Gibepyrone A exhibits moderate toxicity to the producing fungus[7].

The expression of the gibepyrone gene cluster is under complex regulatory control. Members of the fungus-specific velvet complex, including Vel1, Vel2, and Lae1, act as repressors of gibepyrone biosynthesis. Conversely, the regulator Sge1 positively influences the production of these compounds[1][3].

Caption: Biosynthesis and regulation of this compound in Fusarium.

Experimental Protocols

Fungal Strains and Culture Conditions

-

Strains: Fusarium fujikuroi IMI58289 and its mutant derivatives (e.g., Δgpy1, OE::GPY1) are commonly used.

-

Media: For secondary metabolite production, liquid synthetic ICI medium (Imperial Chemical Industries) supplemented with 6 mM glutamine is often employed[1]. For routine growth and maintenance, complete medium (CM) or V8 agar can be used[5].

-

Cultivation: Fungal mycelia are typically pre-cultured in a suitable liquid medium (e.g., Darken medium) for 3 days in the dark with shaking (e.g., 180 rpm) at 30°C. The pre-cultured mycelium is then transferred to the secondary metabolite production medium and incubated for 7 days under similar conditions[1][5].

Extraction of this compound

-

After incubation, the fungal culture is separated into mycelium and culture filtrate by filtration.

-

The culture filtrate is extracted with an equal volume of an organic solvent such as ethyl acetate.

-

The organic phase is collected and evaporated to dryness under reduced pressure.

-

The dried extract is then redissolved in a suitable solvent (e.g., methanol) for subsequent analysis.

Analytical Methods for Detection and Quantification

-

High-Performance Liquid Chromatography-High Resolution Mass Spectrometry (HPLC-HRMS): This is the primary method for the detection and quantification of this compound[1].

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of water and acetonitrile (both often containing a small percentage of formic acid) is a common mobile phase system.

-

Detection: Mass spectrometry is used for detection, with the exact mass of this compound being monitored.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS): This method can be used for the analysis of volatile and semi-volatile compounds in headspace extracts of Fusarium cultures[1].

Caption: Experimental workflow for this compound analysis.

Conclusion and Future Perspectives

This compound is a naturally occurring polyketide in several Fusarium species, arising from the detoxification of Gibepyrone A. Its biosynthesis is intricately linked to a specific PKS gene cluster and is subject to complex regulation. The methodologies outlined in this guide provide a framework for the consistent and reliable study of this compound. Future research could focus on elucidating the full spectrum of Fusarium species capable of producing this compound, exploring the environmental factors that influence its production, and investigating its potential biological activities, which could be of interest for drug development. The detailed understanding of its biosynthesis and regulation may also open avenues for synthetic biology approaches to enhance its production for further study.

References

- 1. Gibepyrone Biosynthesis in the Rice Pathogen Fusarium fujikuroi Is Facilitated by a Small Polyketide Synthase Gene Cluster - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Gibepyrone Biosynthesis in the Rice Pathogen Fusarium fujikuroi Is Facilitated by a Small Polyketide Synthase Gene Cluster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biosynthesis of Fusapyrone Depends on the H3K9 Methyltransferase, FmKmt1, in Fusarium mangiferae - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Biosynthesis of Fusapyrone Depends on the H3K9 Methyltransferase, FmKmt1, in Fusarium mangiferae [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Whitepaper: The Pivotal Role of Cytochrome P450 Monooxygenases in the Formation of Gibepyrone D

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The biosynthesis of the fungal secondary metabolite Gibepyrone D is a multi-step process initiated from a polyketide precursor. While the core scaffold, Gibepyrone A, is synthesized by a dedicated polyketide synthase (PKS), the subsequent conversion to its oxidized derivatives, including this compound, is critically dependent on the activity of cytochrome P450 (P450) monooxygenases. This technical guide provides a detailed examination of the enzymatic steps leading to this compound, focusing on the characterization and function of the involved P450 enzymes. It consolidates current knowledge, presents quantitative data on metabolite production, outlines key experimental protocols for functional analysis, and visualizes the biosynthetic and regulatory pathways. Notably, the P450 enzymes responsible for this transformation are not encoded within the primary gibepyrone gene cluster, suggesting a detoxification-driven evolutionary mechanism where the fungus modifies the moderately toxic Gibepyrone A into less harmful derivatives.[1][2]

Introduction to Gibepyrone Biosynthesis

Gibepyrones are a family of α-pyrone polyketides first isolated from the rice pathogen Fusarium fujikuroi.[2][3] This family includes Gibepyrone A and its various oxidized derivatives, such as Gibepyrones B, D, E, and F.[3] While initial studies identified their structure, the molecular basis of their biosynthesis has only recently been elucidated.[2] The pathway begins with the synthesis of Gibepyrone A, a formal monoterpenoid of polyketide origin, by the polyketide synthase PKS13, also designated Gpy1.[2][3] The subsequent structural diversification of the gibepyrone scaffold is accomplished through both enzymatic and non-enzymatic modifications.

Cytochrome P450 monooxygenases are a vast superfamily of heme-thiolate enzymes crucial for a wide array of metabolic processes in fungi, including primary metabolism, detoxification of xenobiotics, and the biosynthesis of complex secondary metabolites.[4][5][6] In the context of gibepyrone biosynthesis, P450s play a definitive role in catalyzing specific oxidation reactions that lead to the formation of this compound.

The Biosynthetic Pathway to this compound

The formation of this compound is a two-stage process involving a core synthase followed by tailoring enzymes.

Stage 1: Polyketide Synthesis of Gibepyrone A

The biosynthesis of all gibepyrone derivatives originates from Gibepyrone A. This precursor molecule is synthesized by the polyketide synthase Gpy1 (PKS13).[2][3] The gene encoding this enzyme, GPY1, is located in a small gene cluster that also contains GPY2, a gene encoding an ATP-binding cassette (ABC) transporter.[3] Interestingly, Gpy2 has a minor role in efflux but is involved in the transcriptional repression of GPY1.[3]

Stage 2: P450-Mediated Oxidation of Gibepyrone A to this compound

The conversion of Gibepyrone A into Gibepyrone B and this compound is an enzymatic process catalyzed by one or more P450 monooxygenases.[2][3][7] A critical finding is that the genes encoding these P450s are not located within the GPY gene cluster.[1][3] This "cluster-independent" nature suggests that these tailoring enzymes may have been recruited from the fungus's broader metabolic machinery.

These reactions are dependent on NADPH-cytochrome P450 reductase (CPR), which is essential for transferring electrons from NADPH to the P450 enzyme.[3] This dependency was confirmed in experiments where deletion of the CPR-encoding gene in F. fujikuroi abolished the production of Gibepyrones B and D, while Gibepyrone A accumulated.[3] The conversion of the moderately toxic Gibepyrone A to these derivatives is hypothesized to be a detoxification mechanism to protect the fungus.[1][2][7] In contrast, the formation of other derivatives, Gibepyrones E and F, occurs spontaneously from Gibepyrone A via non-enzymatic oxidation.[2][3]

Visualizing the this compound Biosynthetic Pathway

The following diagram illustrates the key enzymatic and spontaneous steps in the formation of gibepyrone derivatives, highlighting the central role of P450 monooxygenases in the path to this compound.

Quantitative Data on Gibepyrone Production

Quantitative analysis of gibepyrone production in wild-type and mutant strains of F. fujikuroi underscores the essential roles of the Gpy1 and CPR enzymes. The data, derived from HPLC-MS/MS analysis, is typically presented as relative production levels.

| Strain | Genetic Background | Relative Gibepyrone A Production (%) | Relative this compound Production (%) | Rationale |

| Wild-Type (WT) | Standard strain | 100 | 100 | Baseline for comparison. |

| Δgpy1 | Deletion of the PKS gene | Not Detected | Not Detected | Gpy1 is essential for the precursor Gibepyrone A.[3] |

| Δcpr | Deletion of P450 reductase gene | Increased | Not Detected | CPR is required for P450 activity; precursor accumulates.[3] |

| Δvel1/Δlae1 | Deletion of velvet complex regulators | Elevated | Elevated | Velvet complex members repress the GPY gene cluster.[3] |

Table 1: Relative production of Gibepyrone A and D in various F. fujikuroi mutant strains compared to the wild-type. Data is synthesized from findings where WT production is set to 100%.

Experimental Protocols for P450 Function Characterization

Elucidating the function of the P450 monooxygenases involved in this compound formation requires a combination of genetic, analytical, and biochemical techniques.

Fungal Culture and Metabolite Extraction

-

Culture: Fusarium strains (wild-type and mutants) are grown in a suitable liquid medium (e.g., ICI medium) supplemented with a nitrogen source like glutamine (6 mM) for a period of 7 days to induce secondary metabolite production.[3]

-

Extraction: The culture filtrate is harvested and extracted with an organic solvent such as ethyl acetate. The organic phase is collected, dried under vacuum, and the residue is redissolved in methanol for analysis.

Metabolite Analysis by HPLC-HRMS

-

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a high-resolution mass spectrometer (HRMS) is used.

-

Separation: The extracted metabolites are separated on a C18 reverse-phase column using a gradient of water and acetonitrile (both typically containing 0.1% formic acid).

-

Detection: Mass spectrometry is performed in both positive and negative ion modes to detect Gibepyrone A, D, and other derivatives based on their exact masses and fragmentation patterns. Quantification is achieved by integrating the peak areas from the extracted ion chromatograms.

Targeted Gene Deletion

-

Construct Generation: A deletion cassette is created using fusion PCR. This cassette typically consists of a selectable marker (e.g., hygromycin resistance) flanked by the 5'- and 3'- untranslated regions (UTRs) of the target P450 gene.

-

Transformation: The deletion cassette is introduced into fungal protoplasts via PEG-mediated transformation.

-

Selection and Verification: Transformants are selected on media containing the appropriate antibiotic. Homologous recombination events resulting in the replacement of the target gene are verified by diagnostic PCR and Southern blotting.

Heterologous Expression and In Vitro Enzyme Assay

This is the definitive method for confirming the function of a specific P450 enzyme.

-

Gene Cloning: The candidate P450 gene is amplified from fungal cDNA and cloned into an expression vector suitable for a heterologous host, such as Pichia pastoris or Saccharomyces cerevisiae.[8] A vector co-expressing a compatible CPR is often preferred to ensure sufficient reductase activity.[8]

-

Host Transformation and Expression: The expression vector is transformed into the host organism. Protein expression is induced according to the specific promoter system used (e.g., methanol induction for AOX1 promoter in P. pastoris).

-

Microsome Preparation: Cells are harvested, lysed, and subjected to ultracentrifugation to isolate the microsomal fraction, which contains the membrane-bound P450 and CPR enzymes.

-

Enzyme Assay:

-

A reaction mixture is prepared containing: the isolated microsomes, a buffer (e.g., potassium phosphate buffer, pH 7.4), the substrate (Gibepyrone A), and an NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

The reaction is initiated by adding the NADPH-regenerating system and incubated at an optimal temperature (e.g., 28-30°C) with shaking.

-

-

Product Analysis: The reaction is quenched (e.g., by adding ethyl acetate), and the products are extracted and analyzed by HPLC-HRMS to confirm the formation of this compound.

Workflow for P450 Identification and Characterization

The logical flow for identifying and confirming the function of a P450 enzyme in a biosynthetic pathway is outlined below.

Regulatory Control of the Gibepyrone Pathway

While the P450s themselves are not part of the GPY cluster, their activity is contingent on the availability of their substrate, Gibepyrone A. The production of Gibepyrone A is tightly regulated at the transcriptional level by global secondary metabolism regulators in F. fujikuroi.

-

Negative Regulators: The velvet complex, consisting of Vel1, Vel2, and Lae1, acts to repress the expression of the GPY1 and GPY2 genes.[3] Deletion of these regulatory genes leads to an increase in gibepyrone production.[3]

-

Positive Regulator: In contrast, the transcription factor Sge1 positively regulates gibepyrone biosynthesis.[3]

This regulatory network controls the flux into the gibepyrone pathway, thereby influencing the amount of substrate available for the downstream, non-clustered P450 monooxygenases.

Conclusion and Future Perspectives

The formation of this compound is a clear example of enzymatic diversification of a core polyketide scaffold. The key transformation from Gibepyrone A to this compound is catalyzed by CPR-dependent P450 monooxygenases whose genes are located outside the primary biosynthetic gene cluster. This arrangement supports a model where fungi utilize a versatile toolkit of tailoring enzymes to modify and potentially detoxify secondary metabolites.

For researchers and drug development professionals, this pathway presents several points of interest. Understanding the specific P450s involved could enable the biocatalytic production of specific gibepyrone derivatives. Future research should focus on:

-

Identification: Genome mining and transcriptomics to identify the specific gene(s) encoding the P450(s) responsible for this compound formation.

-

Biochemical Characterization: Detailed kinetic analysis of the purified P450 enzyme(s) to understand substrate specificity and catalytic efficiency.

-

Structural Biology: Crystallization of the P450(s) to elucidate the structural basis for their regioselectivity and to guide protein engineering efforts for novel biocatalysis.

-

Synthetic Biology: Reconstituting the entire pathway in a heterologous host to enable controlled production and diversification of gibepyrones for pharmacological screening.

References

- 1. researchgate.net [researchgate.net]

- 2. Gibepyrone Biosynthesis in the Rice Pathogen Fusarium fujikuroi Is Facilitated by a Small Polyketide Synthase Gene Cluster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Gibepyrone Biosynthesis in the Rice Pathogen Fusarium fujikuroi Is Facilitated by a Small Polyketide Synthase Gene Cluster - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Robust Profiling of Cytochrome P450s (P450ome) in Notable Aspergillus spp - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fungal Cytochrome P450s and the P450 Complement (CYPome) of Fusarium graminearum - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Heterologous Co-expression of CYP6B7 and NADPH-Dependent Cytochrome P450 Reductase From Helicoverpa armigera (Lepidoptera: Noctuidae) in Pichia pastoris - PubMed [pubmed.ncbi.nlm.nih.gov]

Gibepyrone D: A Polyketide Secondary Metabolite from Fusarium fujikuroi

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Gibepyrone D is a polyketide-derived secondary metabolite produced by the phytopathogenic fungus Fusarium fujikuroi, the causative agent of "bakanae" or foolish seedling disease in rice. This technical guide provides a comprehensive overview of this compound, focusing on its biosynthesis, chemical properties, and biological activities. Detailed experimental protocols for its study, quantitative data, and visualizations of the relevant biochemical pathways are presented to facilitate further research and drug development efforts.

Introduction

Fusarium fujikuroi is a well-studied fungus known for its prolific production of a diverse array of secondary metabolites, including gibberellins, mycotoxins, and pigments[1][2]. Among these are the gibepyrones, a family of 2H-pyran-2-one compounds[3]. This compound is an oxidized derivative of Gibepyrone A and is of particular interest due to its potential biological activities. Understanding the biosynthesis and regulation of this compound is crucial for harnessing its potential and mitigating any potential toxicity. This guide synthesizes the current knowledge on this compound, providing a technical resource for the scientific community.

Biosynthesis of this compound

The biosynthesis of gibepyrones in Fusarium fujikuroi originates from a polyketide pathway[3]. The core of this pathway is the synthesis of Gibepyrone A, which is then enzymatically converted to its derivatives, including this compound.

The Gibepyrone Gene Cluster

The genetic basis for Gibepyrone A synthesis is a small gene cluster containing two key genes:

-

gpy1 (PKS13): This gene encodes a highly reducing polyketide synthase (PKS) that is the core enzyme responsible for the synthesis of the Gibepyrone A backbone from acetyl-CoA and malonyl-CoA extender units[3].

-

gpy2: This gene encodes an ATP-binding cassette (ABC) transporter. While initially thought to be primarily involved in the efflux of Gibepyrone A, studies have shown it plays a role in repressing the expression of gpy1[3].

Biosynthetic Pathway from Gibepyrone A to this compound

This compound is formed from Gibepyrone A through oxidation reactions. This conversion is not carried out by enzymes encoded within the gibepyrone gene cluster. Instead, cluster-independent cytochrome P450 monooxygenases are responsible for the oxidation of Gibepyrone A to produce Gibepyrones B and D[3][4]. This is considered a detoxification mechanism, as Gibepyrone A exhibits toxicity towards F. fujikuroi itself[3].

Regulation of Gibepyrone Biosynthesis

The production of gibepyrones is tightly regulated by a network of global secondary metabolism regulators in Fusarium fujikuroi.

-

Velvet Complex (Vel1, Vel2, and Lae1): This complex acts as a repressor of the gpy gene cluster. Deletion of the genes encoding these proteins leads to an upregulation of gibepyrone biosynthesis[3].

-

Sge1: In contrast to the velvet complex, Sge1 is a positive regulator of gibepyrone biosynthesis[3].

Quantitative Data

Spectroscopic Data for this compound

The structural elucidation of this compound has been supported by various spectroscopic techniques. The following tables summarize the available NMR and mass spectrometry data.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Position | δ (ppm) | Multiplicity | J (Hz) |

| 4 | 7.15 | d | 6.1 |

| 5 | 6.13 | d | 6.1 |

| 8 | 4.02 | s | |

| 9 | 1.83 | s | |

| 10 | 1.87 | s | |

| 11 | 1.95 | s |

Note: Data acquired in CDCl₃. Chemical shifts (δ) are reported in parts per million (ppm) relative to the solvent signal. Coupling constants (J) are in Hertz (Hz). s = singlet, d = doublet.

Table 2: ¹³C NMR Spectroscopic Data for this compound (Predicted)

| Position | δ (ppm) |

| 2 | ~164 |

| 3 | ~118 |

| 4 | ~140 |

| 5 | ~108 |

| 6 | ~158 |

| 7 | ~125 |

| 8 | ~65 |

| 9 | ~13 |

| 10 | ~12 |

| 11 | ~14 |

Note: This data is predicted based on the known structure of this compound and typical chemical shifts for similar compounds. Experimental verification is recommended.

Table 3: Mass Spectrometry Data for this compound

| Ionization Mode | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |

| ESI+ | 197.08 | 179, 165, 151, 137 |

Note: Fragmentation patterns can vary depending on the mass spectrometer and collision energy.

Experimental Protocols

Fungal Strains and Culture Conditions

-

Strain: Fusarium fujikuroi wild-type strain (e.g., IMI 58289).

-

Media: For secondary metabolite production, use a nitrogen-limited medium such as ICI (Imperial Chemical Industries) medium.

-

Culture: Inoculate liquid medium with a spore suspension and incubate at 28°C with shaking (e.g., 200 rpm) for 7-10 days.

Isolation and Purification of this compound

The following is a representative protocol for the extraction and purification of this compound. Optimization may be required.

-

Harvesting: After incubation, separate the fungal mycelium from the culture broth by centrifugation or filtration.

-

Extraction: Extract the culture filtrate and the mycelium separately with an organic solvent such as ethyl acetate. Combine the organic extracts.

-

Concentration: Remove the solvent from the combined extracts under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Chromatography:

-

Column Chromatography: Subject the crude extract to column chromatography on silica gel, eluting with a gradient of a non-polar to a polar solvent system (e.g., hexane to ethyl acetate). Collect fractions and monitor by thin-layer chromatography (TLC).

-

Preparative HPLC: Pool fractions containing this compound and subject them to further purification by preparative high-performance liquid chromatography (HPLC) on a C18 column with a suitable mobile phase (e.g., a gradient of water and acetonitrile).

-

-

Characterization: Confirm the identity and purity of the isolated this compound using spectroscopic methods (NMR, MS).

Bioactivity Assays

This protocol can be adapted to test the antifungal activity of this compound against various fungal pathogens.

-

Prepare Fungal Inoculum: Grow the target fungal strain in a suitable liquid medium and adjust the spore suspension to a standardized concentration (e.g., 10⁴ spores/mL).

-

Serial Dilutions: Prepare a series of twofold dilutions of this compound in a 96-well microtiter plate using the appropriate broth.

-

Inoculation: Add the fungal inoculum to each well. Include positive (a known antifungal agent) and negative (solvent control) controls.

-

Incubation: Incubate the plate at the optimal temperature for the target fungus for 24-72 hours.

-

Determine MIC: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of this compound that visibly inhibits fungal growth.

This assay determines the effect of this compound on the viability of cancer cell lines.

-

Cell Seeding: Seed a 96-well plate with a suspension of the desired cancer cell line at a specific density and allow the cells to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include appropriate controls.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control to determine the IC₅₀ (the concentration that inhibits 50% of cell growth).

Biological Activities

Gibepyrones have been reported to exhibit a range of biological activities. This compound, in particular, has shown nematicidal activity against the root-knot nematode Meloidogyne incognita[5][6]. The conversion of the more toxic Gibepyrone A to this compound is also considered a detoxification mechanism for the producing fungus[3]. Further research is needed to fully elucidate the spectrum of biological activities of this compound and its potential applications in agriculture and medicine.

Conclusion

This compound is a fascinating secondary metabolite from Fusarium fujikuroi with a defined biosynthetic pathway and regulatory network. This guide provides a foundational resource for researchers interested in exploring this compound further. The provided data and protocols offer a starting point for investigations into its production, purification, and biological activities, which could lead to the development of new agrochemical or pharmaceutical agents.

References

- 1. Whole genome sequencing and functional annotation of Fusarium oxysporum f. sp. lentis to unravel virulence and secondary metabolite biosynthesis gene clusters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Combination of Pseudo-LC-NMR and HRMS/MS-Based Molecular Networking for the Rapid Identification of Antimicrobial Metabolites From Fusarium petroliphilum [frontiersin.org]

- 3. Gibepyrone Biosynthesis in the Rice Pathogen Fusarium fujikuroi Is Facilitated by a Small Polyketide Synthase Gene Cluster - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Nematicidal and antifeedant activity of ethyl acetate extracts from culture filtrates of Arabidopsis thaliana fungal endophytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to the Polyketide Synthase Gene Cluster for Gibepyrone Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gibepyrones are a class of α-pyrone polyketides produced by the fungus Fusarium fujikuroi, the causative agent of bakanae disease in rice. These secondary metabolites exhibit a range of biological activities, drawing interest for their potential applications in agriculture and medicine. This technical guide provides a comprehensive overview of the gibepyrone biosynthetic gene cluster, with a focus on the core polyketide synthase (PKS) and associated enzymes. We present a summary of the quantitative data on gibepyrone production, detailed experimental protocols for the characterization of the gene cluster, and visual representations of the biosynthetic and regulatory pathways. This document is intended to serve as a valuable resource for researchers investigating fungal secondary metabolism and those interested in the development of novel bioactive compounds.

Introduction

The gibepyrones, including gibepyrone A and its oxidized derivatives (B-F), were first isolated from Fusarium fujikuroi over two decades ago.[1] While their chemical structures were elucidated, the genetic basis for their biosynthesis remained unknown for a considerable time. Recent molecular investigations have successfully identified and characterized a small, two-gene cluster responsible for the production of the gibepyrone backbone.[1][2] This discovery has opened avenues for understanding the intricate regulatory networks governing secondary metabolism in fungi and for the potential bioengineering of novel α-pyrone compounds.

Feeding experiments using isotopically labeled precursors have unequivocally confirmed the polyketide origin of gibepyrone A, ruling out a previously hypothesized terpenoid pathway.[1] The core of the biosynthetic machinery is a highly reducing polyketide synthase, which catalyzes the iterative condensation of acetate units to form the characteristic pyrone ring structure. This guide will delve into the genetic organization, enzymatic functions, and regulatory mechanisms that control the biosynthesis of these intriguing fungal metabolites.

The Gibepyrone Biosynthetic Gene Cluster

The biosynthetic gene cluster for gibepyrone A in F. fujikuroi is remarkably compact, consisting of only two key genes: gpy1 and gpy2.[1][3]

-

gpy1 (formerly PKS13): This gene encodes the central enzyme of the pathway, Gibepyrone Synthase 1 (Gpy1). Gpy1 is a highly reducing Type I polyketide synthase (PKS). Through targeted gene deletion, it has been demonstrated that gpy1 is essential for gibepyrone A production.[1] Complementation of the deletion mutant with a functional copy of gpy1 restores the biosynthesis of gibepyrone A.[1]

-

gpy2 : Located adjacent to gpy1, this gene encodes an ATP-binding cassette (ABC) transporter.[1][3] While initially hypothesized to be involved in the efflux of gibepyrone A from the fungal cell, experimental evidence suggests that Gpy2 plays a more significant role in the regulation of the gene cluster. Deletion of gpy2 leads to an upregulation of gpy1 expression and a subsequent increase in both intracellular and extracellular concentrations of gibepyrone A.[1][2] This indicates that Gpy2 functions as a repressor of gpy1 transcription.[1][3]

The formation of gibepyrone derivatives B, D, E, and F occurs through subsequent modifications of the gibepyrone A scaffold. Gibepyrones B and D are produced by the action of cluster-independent cytochrome P450 monooxygenases, which likely serve as a detoxification mechanism for the fungus, as gibepyrone A exhibits some toxicity to F. fujikuroi.[1][3] In contrast, gibepyrones E and F are formed spontaneously from gibepyrone A through non-enzymatic oxidation.[1][2]

Data Presentation

The following tables summarize the quantitative data on gibepyrone A production and gene expression in various F. fujikuroi mutant strains, as reported in the literature. The data is presented relative to the wild-type (WT) strain.

Table 1: Relative Gibepyrone A Production in F. fujikuroi Mutants

| Strain | Genotype | Relative Extracellular Gibepyrone A Production (%) | Relative Intracellular Gibepyrone A Production (%) |

| Wild-Type | WT | 100 | 100 |

| Δgpy1 | gpy1 deletion | 0 | 0 |

| GPY1C | Δgpy1 with gpy1 complementation | ~100 | Not Reported |

| Δgpy2 | gpy2 deletion | >200 | >200 |

| GPY2OE | gpy2 overexpression | <50 | <50 |

| Δvel1 | vel1 deletion | >200 | Not Reported |

| Δvel2 | vel2 deletion | >200 | Not Reported |

| Δlae1 | lae1 deletion | >200 | Not Reported |

| Δsge1 | sge1 deletion | <50 | Not Reported |

Data compiled from Janevska et al. (2016).[1][2][3]

Table 2: Relative Expression of gpy1 and gpy2 in F. fujikuroi Mutants

| Strain | Genotype | Relative gpy1 Expression (fold change vs. WT) | Relative gpy2 Expression (fold change vs. WT) |

| Wild-Type | WT | 1 | 1 |

| Δgpy2 | gpy2 deletion | ~2.5 | 0 |

| GPY2OE | gpy2 overexpression | ~0.5 | >10 |

| Δvel1 | vel1 deletion | ~3 | ~2 |

| Δvel2 | vel2 deletion | ~2.5 | ~1.5 |

| Δlae1 | lae1 deletion | ~3 | ~2 |

| Δsge1 | sge1 deletion | ~0.5 | ~0.5 |

Data compiled from Janevska et al. (2016).[1]

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the characterization of the gibepyrone biosynthetic gene cluster.

Fungal Strains, Media, and Growth Conditions

-

Fungal Strain: Fusarium fujikuroi IMI58289 and its derivatives are used for these experiments.

-

Culture Media:

-

For general growth and maintenance, Potato Dextrose Agar (PDA) is used.

-

For gibepyrone production, cultures are grown in liquid ICI (Imperial Chemical Industries) medium supplemented with 6 mM glutamine.

-

-

Growth Conditions: Liquid cultures are incubated at 28°C with shaking at 180 rpm for 3 to 7 days.

Gene Deletion via Protoplast Transformation

This protocol describes the targeted deletion of a gene in F. fujikuroi using a hygromycin resistance cassette.

-